Cas no 1806133-96-9 (4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol)

4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol
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- インチ: 1S/C8H9F3N2O3/c9-8(10,11)16-6-1-4(2-12)5(3-14)7(15)13-6/h1,14H,2-3,12H2,(H,13,15)
- InChIKey: HRHNCSNVTMMCPC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CN)=C(CO)C(N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 84.6
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097014-1g |
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol |
1806133-96-9 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanolに関する追加情報
Comprehensive Overview of 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1806133-96-9)
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1806133-96-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and functional groups such as aminomethyl, hydroxy, and trifluoromethoxy, exhibits versatile chemical properties. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in sustainable chemistry and green synthesis.
The molecular structure of 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol features a pyridine ring substituted with multiple functional groups, enhancing its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group is notable, as it often improves metabolic stability and bioavailability in pharmaceutical compounds. This makes the compound a promising candidate for the development of novel therapeutics, especially in areas like central nervous system (CNS) disorders and anti-inflammatory agents.
In agrochemical applications, 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol is being explored for its potential as a pesticide intermediate or herbicide enhancer. The trifluoromethoxy moiety is known to contribute to the lipophilicity of molecules, which can enhance their penetration into plant tissues. This aligns with the growing demand for eco-friendly crop protection solutions that minimize environmental impact while maintaining efficacy.
The synthesis of 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol typically involves multi-step organic reactions, including amination, hydroxylation, and trifluoromethoxylation. Recent advancements in catalytic methods and flow chemistry have improved the efficiency and scalability of its production, addressing the need for cost-effective manufacturing in the chemical industry. These innovations are particularly relevant given the increasing focus on process optimization and reducing chemical waste.
From a market perspective, the demand for 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol is expected to rise, driven by its applications in pharmaceutical research and agrochemical development. The compound's unique structural features make it a valuable building block for high-value chemicals, and its compatibility with modern drug design principles further enhances its appeal. Industry reports highlight a growing interest in fluorinated compounds, which are often associated with improved bioactivity and stability.
Safety and handling of 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol require standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While the compound is not classified as hazardous under typical conditions, its reactivity with strong oxidizing agents necessitates careful storage and handling. Researchers are advised to consult material safety data sheets (MSDS) for detailed guidelines.
In summary, 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1806133-96-9) represents a compelling area of study in both pharmaceutical and agrochemical fields. Its structural complexity and functional diversity offer numerous opportunities for innovation, particularly in the development of next-generation therapeutics and sustainable agricultural chemicals. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing molecular science and industrial applications.
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